
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Benzofuran derivatives exhibit significant interest due to their diverse biological activities. The synthesis and characterization of these compounds, including their molecular structures and properties, form the basis for understanding their potential applications. For instance, Hayvalı et al. (2010) detailed the synthesis, spectroscopic, and crystallographic characterizations of 4-nitrobenzylidene derivatives, providing insights into their chemical behavior and potential for further modification and application in various fields, including pharmaceuticals and materials science (Hayvalı et al., 2010).
Biological Activities
Benzofuran derivatives are known for their wide range of biological activities, which makes them valuable for drug development and other therapeutic applications. For example, compounds isolated from Gastrodia elata have shown inhibitory activities against DNA topoisomerases I and II, suggesting potential applications in cancer therapy due to their ability to interfere with DNA replication in cancer cells (Lee et al., 2007).
Antimicrobial and Antitumor Activities
The search for new antimicrobial and antitumor agents is a crucial area of pharmaceutical research. Benzofuran derivatives, due to their structural diversity, have been explored for these activities. Xia et al. (2011) reported on compounds from the mangrove endophytic fungus Nigrospora sp., showing moderate antitumor and antimicrobial activities, highlighting the potential of benzofuran derivatives in the development of new therapeutic agents (Xia et al., 2011).
Synthetic Methodologies
Advancements in synthetic methodologies for benzofuran derivatives enable the development of novel compounds with potential applications in medicinal chemistry. Davies et al. (2012) demonstrated asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones, showcasing the versatility of synthetic approaches in creating complex molecules that could serve as building blocks for pharmaceuticals (Davies et al., 2012).
Protective Groups in Synthesis
The use of 4-nitrobenzyl groups for the protection of hydroxyl functions in synthetic chemistry is notable, as it enables selective modifications of molecules, which is crucial for the synthesis of complex organic compounds. Kukase et al. (1990) discussed the versatile use of 4-nitrobenzyl group for this purpose, indicating its importance in the synthesis of potentially biologically active molecules (Kukase et al., 1990).
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-3-2-10-23(12-14)13-18-19(25)9-8-17-21(26)20(29-22(17)18)11-15-4-6-16(7-5-15)24(27)28/h4-9,11,14,25H,2-3,10,12-13H2,1H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMNGYDIPOYFQ-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

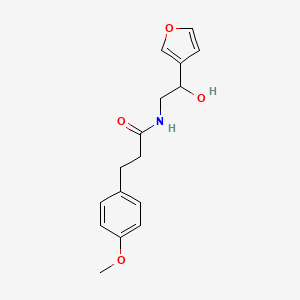
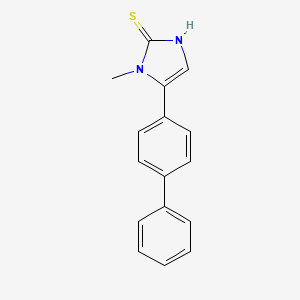
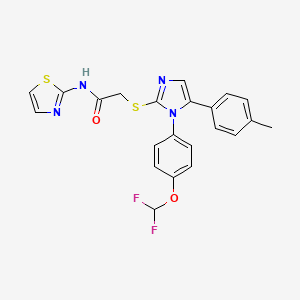
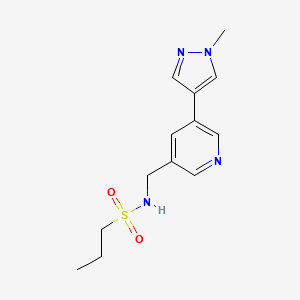

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)
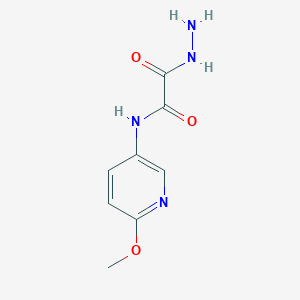
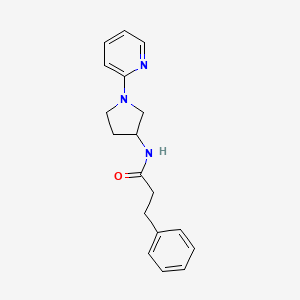
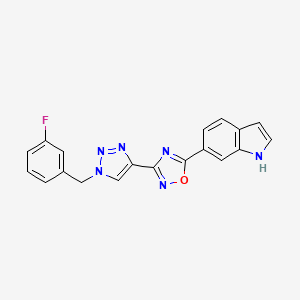
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)